beta-Alanine, 3-phenyl-, hexyl ester, hydrochloride, DL-
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Overview
Description
Beta-Alanine, 3-phenyl-, hexyl ester, hydrochloride, DL-: is a synthetic compound that belongs to the class of beta-amino acids It is characterized by the presence of a phenyl group attached to the beta carbon, a hexyl ester group, and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, 3-phenyl-, hexyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine derivatives. One common method involves the reaction of beta-alanine with hexanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the hexyl ester. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-Alanine, 3-phenyl-, hexyl ester, hydrochloride, DL- can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized phenyl derivatives.
Reduction: Hexyl alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Beta-Alanine, 3-phenyl-, hexyl ester, hydrochloride, DL- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential role in modulating biochemical pathways. It may be used in studies related to enzyme inhibition or as a substrate in enzymatic reactions.
Medicine: The compound is investigated for its potential therapeutic applications. It may have roles in drug development, particularly in the design of prodrugs that can be activated in vivo to release active pharmaceutical ingredients.
Industry: In industrial applications, beta-Alanine, 3-phenyl-, hexyl ester, hydrochloride, DL- can be used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of beta-Alanine, 3-phenyl-, hexyl ester, hydrochloride, DL- involves its interaction with specific molecular targets. The ester group can be hydrolyzed in vivo to release beta-alanine, which can then participate in various metabolic pathways. The phenyl group may interact with aromatic amino acid residues in proteins, potentially affecting their function.
Comparison with Similar Compounds
- Beta-Alanine ethyl ester hydrochloride
- Beta-Alanine methyl ester hydrochloride
- Beta-Alanine tert-butyl ester hydrochloride
Comparison:
- Beta-Alanine ethyl ester hydrochloride and Beta-Alanine methyl ester hydrochloride have shorter alkyl chains compared to the hexyl ester, which may affect their solubility and reactivity.
- Beta-Alanine tert-butyl ester hydrochloride has a bulkier ester group, which can influence its steric interactions and stability.
Uniqueness: Beta-Alanine, 3-phenyl-, hexyl ester, hydrochloride, DL- is unique due to the presence of the phenyl group and the longer hexyl ester chain. These structural features can impart distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
87252-90-2 |
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Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
hexyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-3-4-8-11-18-15(17)12-14(16)13-9-6-5-7-10-13;/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3;1H |
InChI Key |
JFTVBCYMCNSFRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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